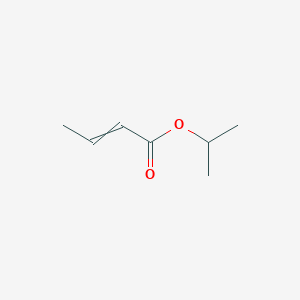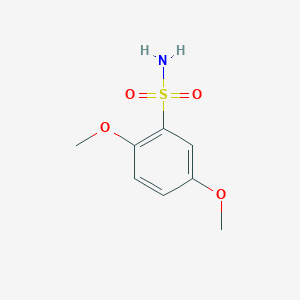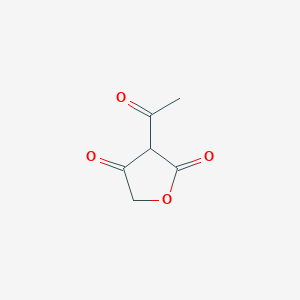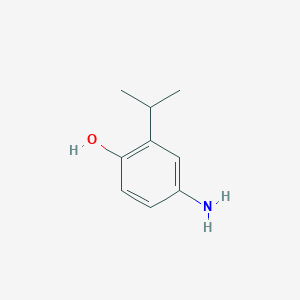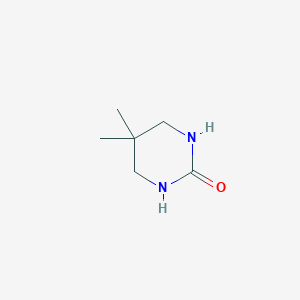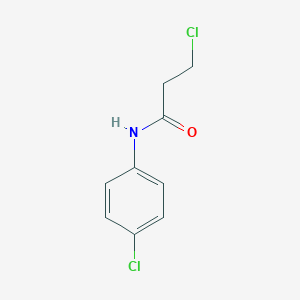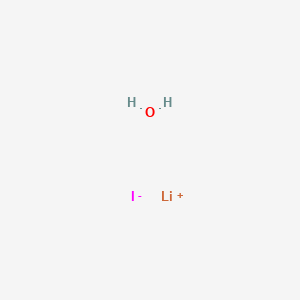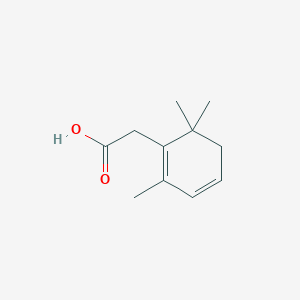
Homosafranic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homosafranic acid (HSA) is a naturally occurring compound that has been found to have various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. HSA is a derivative of safranic acid, which is a component of saffron, a spice that has been traditionally used for medicinal purposes.
Wirkmechanismus
The mechanism of action of Homosafranic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. Homosafranic acid has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, Homosafranic acid has been found to activate certain transcription factors that are involved in the regulation of cell growth and differentiation.
Biochemische Und Physiologische Effekte
Homosafranic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can protect cells from damage and reduce the risk of chronic diseases. Additionally, Homosafranic acid has been found to inhibit the growth of cancer cells and induce apoptosis, which is a form of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Homosafranic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. Additionally, Homosafranic acid has been found to be relatively safe and non-toxic, which makes it suitable for use in animal and human studies. However, there are also some limitations to using Homosafranic acid in lab experiments. It has been found to be unstable in certain conditions, which can affect its activity. Additionally, the mechanism of action of Homosafranic acid is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Homosafranic acid. One area of interest is the development of Homosafranic acid-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Homosafranic acid and its potential interactions with other molecules in the body. Finally, there is a need for more studies to evaluate the safety and efficacy of Homosafranic acid in animal and human studies.
Synthesemethoden
Homosafranic acid can be synthesized from safranic acid using a simple chemical reaction. Safranic acid is first converted into a derivative called 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC), which is then reacted with a reducing agent to yield Homosafranic acid. This method of synthesis is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
Homosafranic acid has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to have antioxidant activity, which can protect cells from damage caused by free radicals. Homosafranic acid has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, Homosafranic acid has been found to have anti-cancer properties, which can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
19355-56-7 |
|---|---|
Produktname |
Homosafranic acid |
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid |
InChI |
InChI=1S/C11H16O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-5H,6-7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
PKZYYSWUCZAZLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
Kanonische SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



